Cas no 118811-34-0 (5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate)

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate is a protected amine derivative widely used in organic synthesis, particularly in peptide and pharmaceutical chemistry. The tert-butoxycarbonyl (t-Boc) group provides excellent amine protection under basic and nucleophilic conditions, ensuring stability during multi-step reactions. The p-toluenesulfonate (tosylate) leaving group enhances reactivity in nucleophilic substitution reactions, facilitating efficient alkylation or functionalization. This compound is valued for its high purity, predictable reactivity, and compatibility with a range of solvents and reagents. Its structural features make it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry where controlled amine protection and selective deprotection are critical. Proper handling under anhydrous conditions is recommended to maintain stability.
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate structure
118811-34-0 structure
商品名:5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
CAS番号:118811-34-0
MF:C17H27NO5S
メガワット:357.46498
MDL:MFCD07776967
CID:139122
PubChem ID:10832186

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate 化学的及び物理的性質

名前と識別子

    • Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
    • 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
    • TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE
    • 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate
    • TERT-BUTYL 5-TOSYLHYDROXYPENTYLCARBAMATE
    • [5-[[(4-Methylphenyl)sulfonyl]oxy]pentyl]carbaMic Acid 1,1-DiMethylethyl Ester
    • BP-28391
    • 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate
    • FT-0663460
    • 1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate
    • J-003891
    • RAOOQXZPVIXTHJ-UHFFFAOYSA-N
    • DTXSID40445552
    • SCHEMBL4640090
    • AS-81035
    • Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-,1,1-dimethylethyl ester(9ci)
    • 5-((TERT-BUTOXYCARBONYL)AMINO)PENTYL 4-METHYLBENZENESULFONATE
    • 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
    • MFCD07776967
    • LCZC1193
    • AKOS015914623
    • 118811-34-0
    • tert-butyl N-{5-[(4-methylbenzenesulfonyl)oxy]pentyl}carbamate
    • 5-(Boc-amino)-1-pentyl-p-toluenesulfonate
    • DB-119863
    • Carbamic acid, N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester
    • MDL: MFCD07776967
    • インチ: InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19)
    • InChIKey: RAOOQXZPVIXTHJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(OC(C)(C)C)NCCCCCOS(C1C=CC(C)=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 357.16100
  • どういたいしつりょう: 357.16099414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 10
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 90.1Ų

じっけんとくせい

  • 密度みつど: 1.136
  • ゆうかいてん: 47-49°C
  • ふってん: 501.854°C at 760 mmHg
  • フラッシュポイント: 257.312°C
  • 屈折率: 1.508
  • ようかいど: クロロホルムに可溶(少量)メタノール(少量)
  • PSA: 90.08000
  • LogP: 4.86700

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate セキュリティ情報

  • ちょぞうじょうけん:Refrigerator

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B621085-2g
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
118811-34-0
2g
$ 661.00 2023-04-18
TRC
B621085-1g
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
118811-34-0
1g
$ 275.00 2022-06-07
Ambeed
A244026-1g
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate
118811-34-0 97%
1g
$40.0 2025-02-21
TRC
B621085-5g
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
118811-34-0
5g
$ 1374.00 2023-09-08
Ambeed
A244026-5g
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate
118811-34-0 97%
5g
$147.0 2025-02-21
abcr
AB573373-250mg
1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate; .
118811-34-0
250mg
€89.30 2024-08-02
1PlusChem
1P0038RP-5g
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
118811-34-0 97%
5g
$108.00 2023-12-26
1PlusChem
1P0038RP-1g
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
118811-34-0 97%
1g
$29.00 2023-12-26
1PlusChem
1P0038RP-250mg
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
118811-34-0 97%
250mg
$13.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1718757-5g
4-Hydroxy-butyric acid tert-butyl ester
118811-34-0 97%
5g
¥1243.00 2024-08-09

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate 合成方法

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate 関連文献

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonateに関する追加情報

Introduction to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0)

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, identified by its Chemical Abstracts Service (CAS) number 118811-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives that exhibit promising properties for use in drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a p-toluenesulfonate (tosylate) moiety makes it a versatile intermediate in organic synthesis, offering unique reactivity and stability under various conditions.

The Boc-amino functionality is a critical feature of this compound, serving as an effective protecting group for amino acids during peptide synthesis. The Boc group not only prevents unwanted side reactions but also allows for selective deprotection under mild acidic conditions, making it an indispensable tool in solid-phase peptide synthesis (SPPS). This characteristic is particularly valuable in the construction of complex peptide drugs, where orthogonal protecting groups are often required to achieve high yields and purity.

The 1-pentyl substituent in the molecular structure contributes to the lipophilicity of the compound, enhancing its solubility in organic solvents commonly used in synthetic chemistry. This property is advantageous when designing molecules intended for oral or transdermal delivery systems, as it improves bioavailability and pharmacokinetic profiles. Additionally, the p-toluenesulfonate (tosylate) group acts as a leaving group in nucleophilic substitution reactions, facilitating further functionalization and diversification of the molecular framework.

Recent advancements in medicinal chemistry have highlighted the importance of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate has been explored as a key intermediate in the synthesis of such mimetics, particularly those targeting enzyme inhibition or receptor binding. Its structural features allow for modifications that can enhance binding affinity, reduce metabolic degradation, and improve target specificity.

In academic research, this compound has been utilized in studies aimed at developing novel therapeutic agents for various diseases. For instance, researchers have investigated its potential as a precursor for designing inhibitors of proteases involved in inflammatory pathways. The Boc-protected amino group provides a stable handle for further derivatization, enabling the creation of peptidomimetics with tailored properties. Additionally, the tosylate functionality facilitates introduction into more complex synthetic pathways, making it a valuable building block for drug discovery programs.

The pharmaceutical industry has also shown interest in 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate due to its potential applications in late-stage functionalization of lead compounds. Its ability to undergo selective transformations under controlled conditions makes it suitable for large-scale synthesis and industrial production. Furthermore, its compatibility with modern synthetic techniques such as flow chemistry and continuous manufacturing aligns with current trends toward greener and more efficient drug development processes.

From a chemical biology perspective, this compound has been employed in mechanistic studies to understand enzyme-catalyzed reactions involving amino acid derivatives. The combination of protective groups and leaving groups allows researchers to probe reaction mechanisms with high precision. Such insights are crucial for optimizing synthetic routes and improving overall yields in pharmaceutical manufacturing.

The versatility of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate extends beyond its role as an intermediate; it also serves as a model compound for teaching advanced organic chemistry concepts. Its structural complexity and reactivity profile make it an excellent example for illustrating principles such as nucleophilic substitution, protecting group strategies, and stereochemistry control. Educators and students alike benefit from its practical applications in both laboratory experiments and theoretical discussions.

In conclusion, 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic applications, making it indispensable in the creation of peptidomimetics and other bioactive molecules. As research continues to evolve, this compound will likely remain at the forefront of innovation in medicinal chemistry, contributing to advancements that improve human health.

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